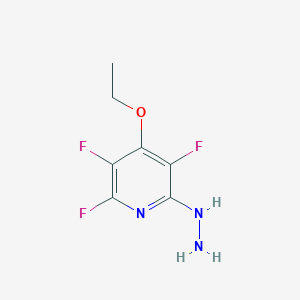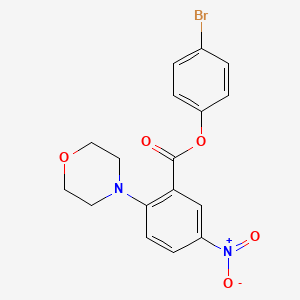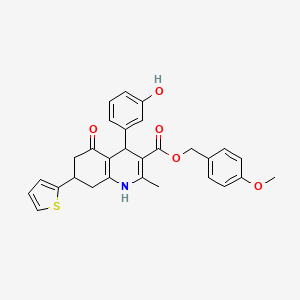![molecular formula C18H17BrN4O3S B11090491 3-amino-N-(2-bromo-4-nitrophenyl)-6-butylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11090491.png)
3-amino-N-(2-bromo-4-nitrophenyl)-6-butylthieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(2-bromo-4-nitrophenyl)-6-butylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, bromo, nitro, and butyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-bromo-4-nitrophenyl)-6-butylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: The thieno[2,3-b]pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and a thiophene derivative. The reaction is usually carried out under acidic or basic conditions, with the use of a catalyst to facilitate the cyclization process.
Introduction of the Butyl Group: The butyl group can be introduced through an alkylation reaction using a butyl halide (e.g., butyl bromide) in the presence of a base (e.g., potassium carbonate) to form the butyl-substituted thieno[2,3-b]pyridine.
Bromination and Nitration: The introduction of the bromo and nitro groups can be achieved through electrophilic aromatic substitution reactions. Bromination is typically carried out using bromine or a brominating agent (e.g., N-bromosuccinimide) under mild conditions. Nitration is performed using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the carboxylic acid derivative of the thieno[2,3-b]pyridine with an amine (e.g., ammonia or an amine derivative) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques (e.g., chromatography), and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-bromo-4-nitrophenyl)-6-butylthieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide, potassium cyanide, and organometallic reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium azide, potassium cyanide, organometallic reagents, polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium carbonate), organic solvents (e.g., toluene, DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino-substituted derivatives.
Substitution: Derivatives with substituted functional groups (e.g., azides, nitriles).
Coupling Reactions: Biaryl or alkyl-aryl derivatives.
Scientific Research Applications
3-amino-N-(2-bromo-4-nitrophenyl)-6-butylthieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used as a probe or ligand in biological studies to investigate the interactions with biomolecules, such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs or therapeutic agents. Its functional groups can be modified to enhance biological activity and selectivity.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-bromo-4-nitrophenyl)-6-butylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. The exact mechanism of action may vary depending on the specific application and target.
Molecular Targets: Enzymes, receptors, nucleic acids.
Pathways Involved: Signal transduction, metabolic pathways, gene expression regulation.
Comparison with Similar Compounds
3-amino-N-(2-bromo-4-nitrophenyl)-6-butylthieno[2,3-b]pyridine-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Thienopyridine derivatives, amino-substituted aromatic compounds, nitro-substituted aromatic compounds.
Uniqueness: The combination of amino, bromo, nitro, and butyl groups on the thieno[2,3-b]pyridine core makes this compound unique in terms of its chemical reactivity and potential applications. The presence of multiple functional groups allows for diverse chemical modifications and interactions with various molecular targets.
Properties
Molecular Formula |
C18H17BrN4O3S |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
3-amino-N-(2-bromo-4-nitrophenyl)-6-butylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H17BrN4O3S/c1-2-3-4-10-5-7-12-15(20)16(27-18(12)21-10)17(24)22-14-8-6-11(23(25)26)9-13(14)19/h5-9H,2-4,20H2,1H3,(H,22,24) |
InChI Key |
QJWGZDGKYRAYCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl](4-methoxyphenyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11090410.png)
![N-[1-{[2-(3,4-dimethylphenoxy)ethyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]benzamide](/img/structure/B11090420.png)
![Ethyl 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,3,3-trifluoro-2-[(phenylcarbonyl)amino]propanoate](/img/structure/B11090439.png)

![2-(Allylsulfanyl)-4,8-bis(4-methoxyphenyl)-6-methyl-1,4,4A,5,6,7,7A,8-octahydrochromeno[3,2-I]quinazoline-11,12-diol](/img/structure/B11090467.png)
![3-Methyl-6-phenyl-4-[(thiophen-2-ylmethylene)-amino]-4H-[1,2,4]triazin-5-one](/img/structure/B11090470.png)
![4-acetyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11090475.png)

![10-benzyl-3-(4-tert-butylphenyl)-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11090488.png)
![5,5'-biphenyl-4,4'-diylbis(2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one)](/img/structure/B11090489.png)


![2-[(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11090498.png)

